molecular formula C11H24OSi B14576869 Silane, trimethyl(1-oxooctyl)- CAS No. 61157-32-2

Silane, trimethyl(1-oxooctyl)-

Cat. No.: B14576869
CAS No.: 61157-32-2
M. Wt: 200.39 g/mol
InChI Key: SCZJLSOVELJOMG-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-oxooctyl)- is a specialty organosilane reagent featuring a ketone-functionalized alkyl chain. Its molecular structure combines hydrolyzable trimethylsilyl groups with a reactive 1-oxooctyl moiety, making it a valuable building block in synthetic and materials chemistry. This compound is primarily used in organic synthesis, where it can serve as a protected or precursor form of a ketone, and in materials science for the surface modification of inorganic substrates. Organofunctional silanes of this nature are known to act as effective coupling agents, creating covalent bonds between organic polymers and inorganic materials, thereby enhancing composite material properties like mechanical strength and thermal stability . Researchers utilize this reagent to develop advanced polymeric networks, hyperbranched polymers, and tailored surface coatings. This product is strictly for professional laboratory research applications. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61157-32-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

1-trimethylsilyloctan-1-one

InChI

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h5-10H2,1-4H3

InChI Key

SCZJLSOVELJOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)[Si](C)(C)C

Origin of Product

United States

Synthesis Methodologies for Silane, Trimethyl 1 Oxooctyl and Analogous Acylsilanes

Historical Evolution of Acylsilane Synthetic Strategies

The journey into the synthesis of acylsilanes began in 1957 when A.G. Brook reported the first preparation of an acylsilane, benzoyltriphenylsilane. This initial synthesis was achieved through the reaction of triphenylsilylpotassium with benzoyl chloride, albeit in a low yield of only 6%. A more efficient method was subsequently developed involving the hydrolysis of a dihalide compound. The primary challenge in early acylsilane synthesis was the inherent instability of these compounds, which often led to the cleavage of the C-Si bond under various reaction conditions.

Over the decades, the field has witnessed significant advancements, moving from these initial, often low-yielding methods to more robust and versatile strategies. The development of new reagents and methodologies has been driven by the increasing recognition of acylsilanes as valuable synthetic intermediates. Their utility as aldehyde and ester equivalents, capable of influencing stereochemistry due to the electronic and steric properties of the silyl (B83357) group, has spurred the quest for more efficient synthetic routes.

Established Chemical Routes for C(O)-Si Bond Formation

Several well-established methods have been developed for the construction of the acylsilane functionality. These routes typically involve the formation of the C(O)-Si bond through various chemical transformations, starting from readily available precursors.

While direct silylation of carboxylic acids themselves is not a common route, their derivatives, such as amides and esters, can be effectively converted to acylsilanes. For instance, dimethylamides react with phenyldimethylsilyllithium to directly afford acylsilanes. Similarly, esters can be converted to acylsilanes in a two-step sequence involving reaction with two equivalents of phenyldimethylsilyllithium followed by oxidation of the resulting disilyl alcohols. Zinc-catalyzed synthesis of acylsilanes from carboxylic acids has also been achieved using a silylborane in the presence of pivalic anhydride (B1165640), where the in situ formation of a mixed anhydride is crucial.

Starting MaterialReagentKey Features
DimethylamidesPhenyldimethylsilyllithiumDirect, one-step conversion.
EstersPhenyldimethylsilyllithium (2 equiv.) then PDC oxidationTwo-step process via a disilyl alcohol intermediate.
Carboxylic AcidsSilylborane, Pivalic Anhydride, Zinc catalystIn situ formation of a mixed anhydride is essential.

This table provides a summary of silylation reactions of carboxylic acid derivatives for the synthesis of acylsilanes.

One of the most widely used and versatile methods for the synthesis of acylsilanes is the hydrolysis of 2-silyl-1,3-dithianes. This "dithiane route" is based on the concept of "umpolung" or polarity inversion. The process typically involves the deprotonation of a 1,3-dithiane, followed by silylation to form the 2-silyl-1,3-dithiane intermediate. Subsequent hydrolysis of this intermediate, often using mercury(II) salts, yields the desired acylsilane. This method is advantageous due to its applicability to a wide range of substrates, allowing for the preparation of aroylsilanes, alkanoylsilanes, and functionalized acylsilanes. While the initial steps generally proceed in high yields, the final hydrolysis step can sometimes be challenging.

PrecursorKey ReagentsAdvantages
1,3-Dithianesn-Butyllithium, Trimethylsilyl (B98337) chloride, Mercury(II) chlorideVersatile for various acylsilane types; based on umpolung.
Benzotriazole derivatives-In situ hydrolysis under mild conditions.

This table summarizes hydrolysis-based syntheses of acylsilanes from S,S- and O,S-acetals.

The oxidation of α-silyl alcohols presents a direct route to acylsilanes. These precursor alcohols can be prepared through methods such as the condensation of trialkylsilyl anions with aldehydes. However, the oxidation step requires careful selection of reagents to avoid competing side reactions like Si-C bond cleavage or over-oxidation to carboxylic acids. While traditional oxidizing agents like permanganate (B83412) and chromic acid have been used, they often lead to these undesired outcomes. Consequently, milder oxidation conditions are preferred. The Swern oxidation and the use of the Dess-Martin periodinane are examples of effective methods for this transformation, providing good to excellent yields of acylsilanes.

Oxidizing AgentSubstrateKey Considerations
Swern Oxidationα-Silyl alcoholMild conditions, minimizes Si-C bond cleavage.
Dess-Martin periodinaneα-Silyl alcoholExtremely mild, suitable for sensitive substrates.
Potassium permanganate on aluminaα-Silyl alcoholGood yields for aroylsilanes without significant side reactions.

This table details various oxidative pathways for the synthesis of acylsilanes from α-silyl alcohols.

The reaction of a silyl nucleophile with a carboxylic acid derivative, such as an acid chloride, is a conceptually straightforward approach to acylsilanes. Early attempts using silyl-potassium reagents with acid chlorides resulted in very low yields. The use of silyl-cuprate reagents has shown more promise, though it may not always be high-yielding. More recently, the reaction of tertiary amides with silyl lithium reagents has been demonstrated as an effective method. Additionally, palladium-catalyzed silylation of acid chlorides with hexamethyldisilane (B74624) can be employed for the synthesis of benzoyltrimethylsilanes.

Carboxylic Acid DerivativeSilyl ReagentCatalyst/Conditions
Acid ChloridesTriphenylsilylpotassiumLow yields reported in early studies.
Acid ChloridesHexamethyldisilanePalladium complex
Tertiary AmidesSilyl lithium reagents-
EstersPhenyldimethylsilyllithium-110 °C

This table outlines various nucleophilic acyl substitution reactions for the synthesis of acylsilanes.

Contemporary and Catalytic Approaches for Acylsilane Construction

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. In the realm of acylsilane synthesis, several innovative catalytic approaches have emerged. A copper-catalyzed carbonylative silylation of unactivated alkyl halides has been developed, allowing for the efficient synthesis of alkyl-substituted acylsilanes in high yields under mild conditions. This method tolerates a variety of functional groups.

Another significant advancement is a visible-light-mediated, metal-free approach for the generation of silyl acyl radical intermediates from silyl radicals and carbon monoxide. These intermediates can be trapped with various reagents to afford a wide range of acylsilanes under mild conditions with high atom economy. This method is also amenable to gram-scale synthesis using continuous-flow reactors, highlighting its potential for industrial applications.

Transition Metal-Catalyzed Carbonylation and Silylation Reactions

Transition metal catalysis offers a powerful and direct route to acylsilanes by combining a carbon source (carbon monoxide), a silicon source (such as a silylborane or disilane), and an organic halide. chinesechemsoc.org These methods are often characterized by their high efficiency and tolerance of various functional groups. researchgate.netorganic-chemistry.org

Palladium-catalyzed methods have been developed for the synthesis of aryl acylsilanes from aryl iodides and carbon monoxide. chinesechemsoc.org However, for the synthesis of alkyl acylsilanes like Silane (B1218182), trimethyl(1-oxooctyl)-, copper-catalyzed systems have proven particularly effective. A notable advancement is the copper-catalyzed carbonylative silylation of unactivated alkyl halides. researchgate.netorganic-chemistry.org This methodology allows for the efficient construction of alkyl-substituted acylsilanes from readily available starting materials. organic-chemistry.org

The reaction typically involves a copper(I) catalyst, such as IPrCuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a silylborane reagent like silylpinacolborane (Me₃Si-Bpin) as the silyl source, and carbon monoxide. The process is effective for primary, secondary, and tertiary alkyl halides, accommodating a wide range of functional groups. researchgate.netorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by a silylcopper intermediate. organic-chemistry.org

To synthesize Silane, trimethyl(1-oxooctyl)-, a suitable starting material would be a 1-haloheptane (e.g., 1-bromoheptane (B155011) or 1-iodoheptane). The reaction would proceed by the copper-catalyzed coupling of the heptyl halide, carbon monoxide, and a trimethylsilyl source.

Table 1: Overview of Copper-Catalyzed Carbonylative Silylation of Alkyl Halides organic-chemistry.org

ParameterDetails
Catalyst System IPrCuCl / NaOPh
Silyl Source Silylboranes (e.g., Me₃Si-Bpin)
Carbon Source Carbon Monoxide (CO)
Substrates Primary, secondary, and tertiary unactivated alkyl halides (iodides, bromides)
Reaction Conditions Mild conditions, typically in a solvent like 1,4-dioxane
Key Features High functional group tolerance, high yields, broad substrate scope

Stereoselective and Enantioselective Synthesis of Acylsilane Scaffolds

While Silane, trimethyl(1-oxooctyl)- is an achiral molecule, the synthesis of chiral acylsilanes and their derivatives is of great interest for asymmetric synthesis. scielo.br Stereoselective methods are crucial for creating complex molecules with defined three-dimensional structures. jst.go.jpresearchgate.net These strategies primarily focus on introducing chirality at the α- or β-positions relative to the acylsilane moiety.

Key approaches to stereoselective synthesis include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents to α,β-unsaturated acylsilanes can be rendered enantioselective by using chiral catalysts. For instance, copper-catalyzed conjugate addition of diethylzinc (B1219324) to α,β-unsaturated acylsilanes in the presence of a chiral phosphine (B1218219) ligand can produce chiral β-substituted acylsilanes with high enantiomeric excess. acs.org

Stereoselective Aldol (B89426) Reactions: Lithium enolates derived from acylsilanes can react with aldehydes to yield β-hydroxyacylsilanes. The diastereoselectivity of this reaction can be controlled, often favoring the syn isomer, especially with sterically demanding aldehydes. scielo.br

Asymmetric Reduction: The enantioselective reduction of the carbonyl group in acylsilanes provides access to chiral α-hydroxy silanes, which are valuable synthetic intermediates. scielo.br Chiral boranes and other chiral reducing agents have been employed for this transformation, yielding optically active α-silyl alcohols in excellent enantiomeric excesses. scielo.br

Aldol-Tishchenko Reaction: A one-pot aldol-Tishchenko reaction of acylsilanes can produce 1,3-diol derivatives with three contiguous stereogenic centers with high levels of stereochemical control. jst.go.jp

These methods allow for the construction of complex chiral building blocks where the silyl group can act as a directing group or be stereospecifically replaced by a hydrogen atom, making acylsilanes powerful tools in stereocontrolled synthesis. scielo.brjst.go.jp

Table 2: Examples of Stereoselective Reactions Involving Acylsilanes

Reaction TypeReagents/CatalystProduct TypeStereochemical OutcomeReference
Conjugate AdditionEt₂Zn, Cu-catalyst, Chiral LigandChiral β-substituted acylsilaneHigh enantioselectivity acs.org
Aldol ReactionLithium enolate of acylsilane, Aldehydesyn-β-hydroxyacylsilaneGood diastereoselectivity scielo.br
Asymmetric ReductionChiral BoraneChiral α-hydroxy silaneExcellent enantiomeric excess scielo.br
Aldol-TishchenkoAcylsilane, Aldehyde1,3-Diol derivativeHigh diastereoselectivity jst.go.jp

Reactivity and Mechanistic Investigations of Silane, Trimethyl 1 Oxooctyl

Electronic and Steric Influence of the Trimethylsilyl (B98337) Group on Carbonyl Reactivity

The presence of a trimethylsilyl group directly attached to the carbonyl carbon imparts unique electronic and steric properties to Silane (B1218182), trimethyl(1-oxooctyl)-, distinguishing its reactivity from that of typical ketones. The silicon atom, being less electronegative than carbon, exerts an inductive effect that polarizes the carbonyl group. scielo.br This polarization, coupled with the ability of the carbon-silicon bond to stabilize a positive charge in the β-position through hyperconjugation, influences the carbonyl group's susceptibility to nucleophilic attack. wikipedia.org

Spectroscopic data for acylsilanes, in general, reflect these electronic properties. The carbonyl group in compounds like Silane, trimethyl(1-oxooctyl)- typically exhibits lower frequency absorption in infrared (IR) and ultraviolet (UV) spectra compared to simple ketones. scielo.br In ¹³C NMR spectroscopy, the carbonyl carbon signal appears at a significantly higher chemical shift (δ value). scielo.br Another defining characteristic is the abnormally long silicon-carbonyl bond length (approximately 1.926 Å) compared to a typical carbon-carbonyl bond (1.51 Å), which impacts the steric environment around the carbonyl center. scielo.br

The steric bulk of the trimethylsilyl group is a critical factor in controlling the stereochemistry of reactions at the carbonyl center. scielo.brwikipedia.org This steric hindrance can direct the approach of incoming nucleophiles, leading to high stereoselectivity in addition reactions. scielo.br

Table 1: Comparative Spectroscopic Data for Carbonyl Compounds

Compound Class Typical IR Absorption (C=O) (cm⁻¹) Typical ¹³C NMR (C=O) (δ, ppm)
Alkanoyl Ketones 1705–1725 205–220
Acylsilanes 1640–1660 230–250

Data derived from general characteristics of acylsilanes. scielo.br

Nucleophilic Addition Reactions to the Acylsilane Carbonyl Center

The polarized carbonyl group in Silane, trimethyl(1-oxooctyl)- makes it highly susceptible to nucleophilic addition, a characteristic extensively studied in acylsilanes. scielo.br These reactions are fundamental to the synthetic utility of this class of compounds.

Generation and Reactivity of α-Silyl Anions as Acyl Anion Equivalents

Acylsilanes like Silane, trimethyl(1-oxooctyl)- can function as precursors to acyl anion equivalents. nih.gov Upon photochemical activation, acylsilanes can undergo a 1,2-Brook rearrangement to generate siloxycarbene intermediates. nih.govnih.gov These intermediates behave as acyl carbanion equivalents, capable of participating in transformations such as 1,2-carbonyl additions (benzoin-type reactions) and 1,4-conjugate additions (Stetter-type reactions). nih.gov This reactivity provides a powerful method for umpolung (reactivity inversion) of the carbonyl group.

Reactions with Organometallic Reagents (e.g., Grignard, organolithium)

Silane, trimethyl(1-oxooctyl)- readily reacts with a variety of organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi). scielo.brlibretexts.orglibretexts.org These strong nucleophiles attack the electrophilic carbonyl carbon. libretexts.org For instance, the addition of Grignard or organolithium reagents to the acylsilane leads to the formation of a tertiary α-silyl alcohol upon workup. scielo.br

The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. nih.gov This intermediate can then undergo further reactions, most notably the Brook rearrangement, which is often a dominant pathway in the reactions of acylsilanes with organometallics. scielo.brwikipedia.org

Table 2: Products of Organometallic Addition to Silane, trimethyl(1-oxooctyl)-

Organometallic Reagent Initial Adduct Final Product after Rearrangement/Workup
Phenylmagnesium bromide (PhMgBr) α-Silyl alkoxide Silyl (B83357) ether (via Brook Rearrangement)
Phenyllithium (PhLi) α-Silyl alkoxide Silyl ether (via Brook Rearrangement)
Vinyllithium α-Silyl alkoxide Silyl enol ether (via Brook Rearrangement)

Reactions are based on established reactivity patterns for acylsilanes. scielo.brwikipedia.org

Silicon-Mediated Rearrangement Phenomena (e.g., Brook Rearrangement)

A hallmark of acylsilane chemistry is the propensity for silicon-mediated rearrangements, with the Brook rearrangement being the most prominent example. wikipedia.orgorganic-chemistry.org This rearrangement involves the intramolecular, anionic 1,2-migration of a silyl group from carbon to oxygen. organic-chemistry.org

In the context of Silane, trimethyl(1-oxooctyl)-, when a nucleophile adds to the carbonyl carbon, it generates an α-silyl alkoxide intermediate. This intermediate readily undergoes the Brook rearrangement to form a more stable silyl ether carbanion. scielo.br The primary driving force for this process is the formation of the very strong silicon-oxygen bond. organic-chemistry.org

The fate of the resulting carbanion depends on the reaction conditions and the nature of the substituents. For example, in reactions with vinyllithium, the rearrangement leads to the formation of a silyl enol ether. wikipedia.orgwikipedia.org This rearrangement is a key mechanistic step that dictates the final product distribution in many reactions involving nucleophilic addition to acylsilanes. scielo.br The rearrangement can be promoted under basic, thermal, or photolytic conditions. wikipedia.org

Electrophilic Reactivity and Silyl Transfer Processes

While the dominant reactivity of the carbonyl group is nucleophilic addition, the silyl moiety itself can influence the molecule's interaction with electrophiles and participate in transfer processes.

Role of Trimethylsilyl Groups in Activation and Deactivation

The trimethylsilyl group plays a dual role in modulating the reactivity of the molecule. The carbon-silicon bond is highly electron-releasing and can stabilize an adjacent (β-position) carbocation through hyperconjugation. wikipedia.org This effect suggests an activating role in reactions where a positive charge develops on the carbon atom attached to the silicon.

However, in the context of electrophilic attack on the carbonyl group itself, the situation is more complex. Compared to a simple alkyl group, the trimethylsilyl group can have a deactivating effect. Studies on related vinylsilanes have shown that α-silyl stabilization of a developing carbenium ion is significantly weaker than α-methyl stabilization. researchgate.net This indicates that while the silyl group has powerful electronic effects, its ability to activate a neighboring center towards electrophilic attack is context-dependent and can be less pronounced than that of a simple alkyl group. researchgate.net Furthermore, under photolytic conditions, the acylsilane can undergo a 1,2-silyl transfer (a photo-Brook rearrangement) to generate a siloxycarbene, which is a key step in various synthetic applications. nih.govchinesechemsoc.org

Desilylation Strategies and Their Scope

Desilylation, the cleavage of the carbon-silicon bond, is a fundamental transformation of acylsilanes, often utilized to unmask a reactive carbonyl group or to introduce other functionalities. For aliphatic acylsilanes such as trimethyl(1-oxooctyl)silane, several strategies can be employed, primarily involving nucleophilic or electrophilic cleavage of the C(acyl)-Si bond.

Nucleophilic desilylation is commonly achieved using fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluorine for silicon drives this reaction. The reaction of trimethyl(1-oxooctyl)silane with TBAF would be expected to yield the corresponding octanal (B89490) and trimethylfluorosilane. Basic hydrolysis, using reagents like sodium hydroxide, can also effect desilylation, proceeding through a Brook rearrangement mechanism following nucleophilic attack at the carbonyl carbon. researchgate.netorganic-chemistry.org

Electrophilic desilylation protocols, while less common for simple protodesilylation, can be achieved under acidic conditions. Protic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the departure of the silyl group.

The scope of these desilylation reactions is generally broad, tolerating a variety of functional groups elsewhere in the molecule. However, the choice of reagent is crucial to avoid unwanted side reactions. For instance, strongly basic or acidic conditions might not be suitable for substrates containing sensitive functional groups.

Table 1: Overview of Desilylation Strategies for Trimethyl(1-oxooctyl)silane

Reagent/Conditions Type Expected Products Remarks
TBAF in THF Nucleophilic Octanal, FSi(CH₃)₃ Mild and common method for desilylation.
NaOH, H₂O/solvent Nucleophilic Octanal, HOSi(CH₃)₃ Proceeds via a Brook rearrangement intermediate.
HCl, H₂O/solvent Electrophilic Octanal, ClSi(CH₃)₃ Acid-catalyzed cleavage of the C-Si bond.

Radical Reaction Pathways Involving Acylsilanes

Acylsilanes, including trimethyl(1-oxooctyl)silane, can serve as precursors to acyl radicals under various conditions. acs.org These highly reactive intermediates can participate in a range of carbon-carbon bond-forming reactions. A prominent method for generating acyl radicals from acylsilanes is through visible-light photoredox catalysis. acs.orgnih.gov In a typical catalytic cycle, a photocatalyst, upon excitation by light, can oxidize the acylsilane to form a radical cation, which then fragments to afford the acyl radical and a silyl cation. The oxidation potential for decanoyltrimethylsilane, a close analog of trimethyl(1-oxooctyl)silane, has been reported to be +1.33 V vs SCE, indicating its susceptibility to oxidation by common photocatalysts. researchgate.net

Once generated, the octanoyl radical can undergo several reaction pathways:

Intermolecular Addition: The acyl radical can add to electron-deficient alkenes (Michael acceptors) or other radical acceptors to form new C-C bonds, leading to the synthesis of unsymmetrical ketones. acs.org

Intramolecular Cyclization: If the acylsilane possesses an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the acyl radical can undergo intramolecular cyclization to form cyclic ketones. ntu.edu.tw This strategy has been employed in the synthesis of complex cyclic systems. fao.orgntu.edu.tw

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor, the acyl radical can be trapped to form the corresponding aldehyde.

The choice of reaction pathway is influenced by the reaction conditions, including the nature of the photocatalyst, solvent, and the presence of radical trapping agents.

Detailed Mechanistic Elucidation of Key Transformations

The reactions of acylsilanes are often facilitated by catalysts, and understanding the underlying catalytic cycles is crucial for reaction optimization and development.

In photoredox-catalyzed acyl radical formation , a general catalytic cycle begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then engage in a single-electron transfer (SET) with the acylsilane.

Oxidative Quenching Cycle: The excited photocatalyst (PC*) oxidizes the acylsilane (RCOSiMe₃) to its radical cation, which then fragments into an acyl radical (RCO•) and a silyl cation (Me₃Si⁺). The reduced photocatalyst (PC⁻) is then regenerated in a subsequent step, often by reacting with an oxidant in the system.

Reductive Quenching Cycle: Alternatively, the excited photocatalyst can be reduced by a sacrificial electron donor. The resulting strongly reducing species can then reduce the acylsilane, leading to a radical anion that fragments to the acyl radical and a silyl anion.

Transition-metal catalysis is also employed in the functionalization of acylsilanes. For instance, in C-H functionalization reactions, a transition metal catalyst (e.g., Rh, Ru, Pd) can coordinate to the carbonyl oxygen of the acylsilane, which then acts as a directing group to guide the catalyst to a specific C-H bond for activation and subsequent functionalization. monash.edunih.gov The catalytic cycle for such reactions typically involves steps like C-H activation, migratory insertion, and reductive elimination. youtube.comresearchgate.netresearchgate.net

A key intermediate in many nucleophilic reactions of acylsilanes is the species formed after a Brook rearrangement . researchgate.netnih.govnih.gov Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate can then undergo a researchgate.netnih.gov-anionic migration of the silyl group from carbon to the oxygen atom, yielding a carbanion stabilized by the adjacent silyloxy group. This carbanion can then be trapped by electrophiles.

Photochemical reactions of acylsilanes proceed through the formation of a siloxycarbene intermediate. nih.govresearchgate.netchinesechemsoc.org Upon absorption of light, the acylsilane is promoted to an excited state, which can then undergo a 1,2-silyl shift from the carbonyl carbon to the carbonyl oxygen. This rearrangement, analogous to the photo-Brook rearrangement, generates a highly reactive siloxycarbene. This intermediate can then undergo various transformations, including insertions into O-H or N-H bonds, and cycloadditions. researchgate.netchemrxiv.org

Stereochemical control in reactions of acylsilanes is a critical aspect, particularly when new stereocenters are formed. The stereochemical outcome can be influenced by several factors:

Substrate Control: If the acylsilane contains a pre-existing chiral center, it can direct the approach of incoming reagents, leading to diastereoselective transformations. For instance, in nucleophilic additions to chiral α-alkoxyacylsilanes, chelation control involving the alkoxy group and the carbonyl oxygen can lead to high levels of stereoselectivity. scielo.bruzh.ch For a long-chain acylsilane like trimethyl(1-oxooctyl)silane, a chiral center along the octyl chain could potentially influence the stereochemistry of reactions at the carbonyl group, although the effect would likely diminish with increasing distance.

Reagent Control: The use of chiral reagents, such as chiral organometallic nucleophiles or chiral catalysts, can induce enantioselectivity in reactions with prochiral acylsilanes. scispace.comacs.org

Auxiliary Control: A chiral auxiliary can be attached to the acylsilane, directing the stereochemical course of a reaction, and then subsequently removed.

Regioselectivity refers to the preference for reaction at one site over another. nih.gov In the context of trimethyl(1-oxooctyl)silane, regioselectivity becomes important in reactions such as C-H functionalization. researchgate.netrsc.orgsemanticscholar.org The directing effect of the acylsilane group in transition-metal-catalyzed C-H activation typically favors functionalization at the ortho position of an aromatic ring in aroylsilanes. For an aliphatic chain, while C-H functionalization is more challenging, the directing group can favor activation of the γ- or δ-C-H bonds through the formation of stable metallacyclic intermediates. The inherent reactivity differences between primary, secondary, and tertiary C-H bonds also play a crucial role in determining the regioselectivity of radical halogenation and other radical-mediated C-H functionalization reactions.

Applications of Silane, Trimethyl 1 Oxooctyl in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Acylsilanes like Silane (B1218182), trimethyl(1-oxooctyl)- are valuable precursors for the formation of carbon-carbon bonds, primarily by leveraging their ability to generate silyl (B83357) enol ethers or to participate in specialized olefination reactions.

A cornerstone of acylsilane reactivity is their conversion into silyl enol ethers, which are pivotal intermediates for carbon-carbon bond formation. wikipedia.org The primary mechanism facilitating this transformation is the Brook rearrangement. wikipedia.org In this process, nucleophilic attack at the carbonyl carbon of the acylsilane initially forms a tetrahedral alkoxide intermediate. This intermediate then undergoes a rearrangement, migrating the silyl group from carbon to oxygen and generating a carbanion, which can be trapped to form a silyl enol ether. thieme-connect.desnnu.edu.cn

Recent methodologies have expanded the toolkit for this conversion. For instance, visible-light-induced intermolecular reactions between acylsilanes and α,β-unsaturated ketones provide a stereoselective route to silyl enol ethers under mild, transition-metal-free conditions. jove.comacs.orgacs.org

Once generated, these silyl enol ethers serve as potent nucleophiles in some of the most powerful C-C bond-forming reactions in synthesis:

Mukaiyama Aldol (B89426) Reactions: Silyl enol ethers derived from acylsilanes react with aldehydes and ketones in the presence of a Lewis acid catalyst. nih.govwikipedia.org This reaction, a cornerstone of modern synthesis, allows for the crossed aldol reaction between different carbonyl partners without issues of self-condensation, affording β-hydroxy carbonyl compounds. wikipedia.orgjk-sci.com

Conjugate Addition Reactions: These silyl enol ethers can also act as soft nucleophiles in Michael (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, providing a reliable method for the construction of 1,5-dicarbonyl compounds. wikipedia.orgwisc.eduamanote.com

Table 1: Methods for Generating Silyl Enol Ethers from Acylsilanes
MethodKey Reagents/ConditionsMechanismReference
Brook RearrangementNucleophile (e.g., Grignard, organolithium)Nucleophilic addition followed by C→O silyl migration wikipedia.orgthieme-connect.de
Photochemical SynthesisVisible light, α,β-unsaturated ketoneSiloxycarbene-mediated pathway acs.orgacs.org
Copper-Catalyzed ReactionCopper enolates of acyltriphenylsilanes1,2-Csp²-to-O silyl migration organic-chemistry.org

The direct olefination of acylsilanes provides an effective pathway to synthesize vinylsilanes (silylalkenes), which are versatile intermediates in their own right. acs.org However, the reactivity of the acylsilane carbonyl group is attenuated compared to simple ketones, rendering traditional olefination reagents like phosphorus ylides (used in the Wittig reaction) often inefficient, resulting in low reactivity and poor stereoselectivity. acs.org

To overcome this challenge, specialized olefination protocols have been developed specifically for acylsilanes:

Ynolate-Mediated Olefination: A highly general and efficient method involves the reaction of acylsilanes with ynolate anions. This process yields (Z)-β-silyl-α,β-unsaturated esters with high stereoselectivity and is capable of producing complex tri- and tetrasubstituted alkenes. acs.orgnih.gov

Silver-Catalyzed Olefination: A more recent development is a silver-catalyzed reaction between acylsilanes and isocyanides. This method provides a simple and general route to trisubstituted E-vinylsilanes with good yields and high stereoselectivity. rsc.orgrsc.org The stereochemical outcome is influenced by the steric bulk of the silyl group. rsc.org

These specialized reactions demonstrate the successful integration of the acylsilane motif into olefination strategies, expanding the synthetic utility of this functional group.

Table 2: Modern Olefination Reactions of Acylsilanes
MethodReagentCatalystPredominant StereochemistryReference
Ynolate-Mediated OlefinationYnolate AnionNoneZ-selective acs.orgnih.gov
Isocyanide OlefinationIsocyanideSilver (Ag)E-selective rsc.orgrsc.org

Precision Functional Group Interconversions and Selective Transformations

The acylsilane functional group, as found in Silane, trimethyl(1-oxooctyl)-, can be precisely converted into a range of other functionalities, highlighting its versatility in synthetic planning. ub.eduvanderbilt.eduorganic-chemistry.org These transformations often proceed under conditions distinct from those used for analogous aldehydes or ketones.

Key interconversions include:

Oxidation to Carboxylic Acid Derivatives: Acylsilanes can be smoothly oxidized to esters or carboxylic acids using peroxide-based reagents. scielo.brscielo.br

Conversion to Imines and Aminals: Reaction with primary amines can yield the corresponding imines, while further reaction can produce aminals. scielo.brresearchgate.net

Formation of O-Silylated Cyanohydrins: Under phase-transfer catalytic conditions, acylsilanes react with cyanide anions to form O-silylated cyanohydrins, valuable synthetic intermediates. scielo.brresearchgate.net

Photochemical Transformations: Upon irradiation with visible light, acylsilanes can generate highly reactive siloxycarbene intermediates. nih.gov These carbenes can undergo efficient insertion into hydrogen-heteroatom (H-X) bonds, enabling novel coupling reactions, for example with indoles or phenols. nih.gov

Strategic Employment as Synthetic Equivalents (e.g., masked carbonyl functionalities, acyl anion equivalents)

One of the most powerful applications of acylsilanes in synthesis is their role as "umpolung" reagents, where the normal electrophilic reactivity of the carbonyl carbon is inverted. acs.orgnih.gov Silane, trimethyl(1-oxooctyl)- can thus function as a synthetic equivalent for several key synthons.

Acyl Anion Equivalents: Acylsilanes are well-established precursors to acyl anion equivalents. hokudai.ac.jprsc.org This reversal of polarity is typically achieved via the Brook rearrangement, where the initial nucleophilic attack leads to a carbanion intermediate that behaves as an acyl anion. rsc.org Photochemical activation to form a siloxycarbene is another route to generate this reactivity. rsc.org This strategy has been successfully applied in palladium-catalyzed cross-coupling reactions where the acylsilane couples with an aryl bromide to form unsymmetrical diaryl ketones. acs.orgnih.gov

Aldehyde and Ester Equivalents: Acylsilanes can serve as masked aldehydes. scielo.brscielo.br A stereoselective nucleophilic addition to the carbonyl group, followed by a protiodesilylation step (replacement of the silyl group with a proton), yields a secondary alcohol, effectively mimicking the addition of an organometallic reagent to an aldehyde. researchgate.net Similarly, they can function as ester equivalents when the reaction sequence is terminated with an oxidation step instead of protiodesilylation. scielo.brscielo.br

Contribution to the Synthesis of Complex Molecules and Bioactive Natural Products

While still an emerging area, the unique reactivity of acylsilanes has been exploited in the elegant synthesis of several complex natural products and bioactive molecules. wikipedia.orgnih.gov Their ability to act as chiral building blocks and engage in unique rearrangement and cyclization reactions makes them valuable in total synthesis. scielo.br

Notable examples include:

(+)-Laurallene Synthesis: In the formal total synthesis of the marine natural product (+)-laurallene, a vinylogous acylsilane was employed in a key tandem Brook rearrangement/oxy-Cope sequence to construct a complex bicyclic system. rsc.org

Vitamin D3 Metabolites: The synthesis of metabolites of Vitamin D3 has utilized acylsilane chemistry. researchgate.net

Formamicin Synthesis: Studies toward the total synthesis of the antibiotic formicamin involved the use of α,β-unsaturated acylsilanes as key intermediates. acs.org

Synthesis of Amino Alcohols and C-Difluorosaccharides: The stereoselective synthesis of β- and γ-amino alcohols has been achieved starting from homochiral aminoacylsilanes. scielo.br Furthermore, acylsilanes derived from sugars have been used as starting materials to prepare complex C-difluorosaccharide structures. scielo.br

These examples underscore the growing importance of acylsilanes as strategic components for assembling intricate molecular targets that are of significant biological and chemical interest.

Spectroscopic and Analytical Characterization of Silane, Trimethyl 1 Oxooctyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of Silane (B1218182), trimethyl(1-oxooctyl)-, providing detailed information about the hydrogen, carbon, and silicon atomic environments.

The proton NMR (¹H NMR) spectrum of Silane, trimethyl(1-oxooctyl)- is characterized by distinct signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group and the aliphatic octyl chain. The nine equivalent protons of the TMS group are expected to produce a sharp, singlet peak at approximately δ 0.2-0.3 ppm. This upfield chemical shift is a hallmark of protons on a silicon-bound methyl group.

The protons of the octyl chain will exhibit more complex splitting patterns. The α-methylene protons (adjacent to the carbonyl group) are anticipated to appear as a triplet at a downfield-shifted position, typically around δ 2.7-2.9 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The β-methylene protons would likely resonate as a multiplet around δ 1.5-1.7 ppm. The subsequent methylene (B1212753) groups of the octyl chain will produce overlapping multiplets in the δ 1.2-1.4 ppm region. The terminal methyl group of the octyl chain is expected to appear as a triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Silane, trimethyl(1-oxooctyl)-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Si(CH₃)₃ 0.2 - 0.3 Singlet
-C(=O)CH₂- 2.7 - 2.9 Triplet
-C(=O)CH₂CH₂- 1.5 - 1.7 Multiplet
-(CH₂)₄- 1.2 - 1.4 Multiplet
-CH₃ ~ 0.9 Triplet

The carbon-13 NMR (¹³C NMR) spectrum provides critical information about the carbon framework. A key diagnostic signal for acylsilanes is the carbonyl carbon, which is significantly deshielded and appears at a very low field, typically in the range of δ 240-250 ppm. nih.gov This is substantially further downfield than the carbonyl carbon of a typical ketone (around δ 205-220 ppm).

The carbons of the trimethylsilyl group are expected to resonate at a high field, around δ -1 to -3 ppm. The carbons of the octyl chain will show predictable chemical shifts, with the α-carbon appearing around δ 45-50 ppm. The other aliphatic carbons will have signals in the δ 22-32 ppm range, with the terminal methyl carbon appearing at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Silane, trimethyl(1-oxooctyl)-

Carbon Predicted Chemical Shift (δ, ppm)
C=O 240 - 250
Si(CH₃)₃ -1 to -3
α-CH₂ 45 - 50
Other CH₂ 22 - 32
Terminal CH₃ ~ 14

Silicon-29 NMR (²⁹Si NMR) spectroscopy directly probes the silicon nucleus, offering valuable insight into its electronic environment. For acylsilanes, the silicon atom is deshielded compared to tetramethylsilane (B1202638) (TMS). The chemical shift for the silicon atom in Silane, trimethyl(1-oxooctyl)- is expected to be in the range of δ -80 to -110 ppm, which is characteristic for a silicon atom bonded to a carbonyl group and three methyl groups. nih.govunige.ch This distinct chemical shift provides definitive evidence for the acylsilane functionality.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Carbonyl and Si-C Bonds

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In Silane, trimethyl(1-oxooctyl)-, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration. For acylsilanes, this band typically appears at a lower frequency (1640-1660 cm⁻¹) compared to conventional ketones (1715 cm⁻¹). researchgate.netorgchemboulder.com This shift to a lower wavenumber is attributed to the electronic interaction between the silicon atom and the carbonyl group.

Other characteristic vibrations include the Si-C stretching and bending modes. A strong band corresponding to the symmetric deformation of the Si-(CH₃)₃ group is expected around 1250 cm⁻¹. researchgate.net The Si-C stretching vibrations are typically observed in the 750-870 cm⁻¹ region, often appearing as strong absorptions. researchgate.netresearchgate.net The C-H stretching vibrations of the octyl chain will be present in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Silane, trimethyl(1-oxooctyl)-

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch 1640 - 1660 Strong
C-H (Alkyl) Stretch 2850 - 2960 Medium-Strong
Si-(CH₃)₃ Symmetric Deformation ~ 1250 Strong
Si-C Stretch 750 - 870 Strong

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Under Electron Ionization (EI) conditions, Silane, trimethyl(1-oxooctyl)- is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but it is often weak in silyl (B83357) derivatives. libretexts.org A prominent fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group to form a stable [M-15]⁺ ion. sci-hub.se

A key fragmentation is the cleavage of the Si-C(O) bond. This can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73. This ion is often a significant peak in the mass spectra of trimethylsilyl compounds. sci-hub.se Another likely fragmentation is the formation of an acylium ion, [C₇H₁₅CO]⁺, with an m/z of 127, resulting from cleavage of the Si-C(O) bond with charge retention on the octanoyl fragment. Alpha-cleavage next to the carbonyl group is also a common pathway for ketones. libretexts.org Additionally, McLafferty rearrangement is a possibility for compounds with a sufficiently long alkyl chain, which could lead to a characteristic fragment ion. libretexts.orgnih.gov

Table 4: Predicted Key EI-MS Fragments for Silane, trimethyl(1-oxooctyl)-

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-15]⁺ [M - CH₃]⁺
127 [C₇H₁₅CO]⁺
73 [Si(CH₃)₃]⁺

Advanced Chromatographic Techniques (e.g., GC, LC) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for assessing the purity of Silane, trimethyl(1-oxooctyl)- and for the analysis of mixtures containing this compound. The choice between GC and LC depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the nature of many silane compounds, GC is a frequently employed analytical method. nih.govresearchgate.net For the analysis of silanes, capillary columns are typically used, and detection can be achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govresearchgate.net

When developing a GC method for Silane, trimethyl(1-oxooctyl)-, several factors need to be considered:

Column Selection: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of organosilicon compounds. shimadzu.com

Injection Technique: Due to the reactivity of some silanes, special care must be taken during sample introduction to avoid degradation.

Carrier Gas: Helium is a commonly used carrier gas in GC-MS applications. wiley.com

GC can be used to determine the purity of a sample by separating the main component from any impurities, such as starting materials, byproducts, or degradation products. The peak area of each component in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Liquid Chromatography (LC):

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the preferred methods. sielc.comnih.gov Reversed-phase chromatography, using a C18 column, is a common mode of separation for a wide range of organic molecules and is applicable to the analysis of acylsilanes. nih.govnih.gov

A typical LC system for the analysis of Silane, trimethyl(1-oxooctyl)- would consist of:

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. nih.gov

Stationary Phase: A C18 bonded silica (B1680970) column. nih.govnih.gov

Detector: A UV detector can be used if the compound has a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. nih.gov

LC is particularly useful for the analysis of complex mixtures and for the isolation of impurities for further structural characterization. The following table provides a hypothetical comparison of GC and LC methods for the analysis of Silane, trimethyl(1-oxooctyl)-.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on polarity and partitioning between stationary and mobile phases
Typical Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)C18 reversed-phase column
Mobile Phase Inert gas (e.g., Helium)Solvent mixture (e.g., Methanol/Water)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)
Applicability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile

Computational and Theoretical Studies on Acylsilanes, Including Silane, Trimethyl 1 Oxooctyl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For acylsilanes, these calculations help to explain their distinct characteristics, such as bond lengths and reactivity, which differ significantly from their carbon analogues. wiley.com Methods like Density Functional Theory (DFT) are commonly employed to solve the Schrödinger equation approximately, providing a balance between computational cost and accuracy for molecules of this size. wiley-vch.demdpi.com

Conformational analysis is crucial for understanding the behavior of flexible molecules like Silane (B1218182), trimethyl(1-oxooctyl)-, which possesses a long octyl chain. This analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The results are typically visualized on a potential energy surface, where energy minima correspond to stable conformations (conformers).

Table 1: Representative Energetic Profile for Butane-like C-C Bond Rotations This table illustrates the typical energy differences in a flexible alkyl chain, which would be a component of the conformational analysis for Silane, trimethyl(1-oxooctyl)-.

ConformationDihedral AngleRelative Energy (kcal/mol)
Anti180°0.0
Gauche±60°~0.9
Eclipsed (H/CH₃)±120°~3.4
Syn (CH₃/CH₃)~4.5 - 6.0

Characterization of Bonding within the Si-C(=O) Moiety

The Si-C(=O) functional group is the defining feature of acylsilanes and is responsible for their unique chemical and physical properties. Computational studies are essential for elucidating the nature of the bonding in this moiety.

A key finding from both experimental X-ray analysis and theoretical calculations is the abnormally long silicon-carbonyl carbon bond. scielo.br This bond length is typically around 1.926 Å, which is significantly longer than the analogous C-C bond in a typical ketone (~1.51 Å). scielo.br In contrast, the C=O bond length itself is generally found to be normal. scielo.br This elongated Si-C bond is weaker and more polarizable, which profoundly influences the molecule's reactivity. Theoretical calculations can model the electronic factors contributing to this, such as the interaction between the Si-C σ-orbital and the C=O π*-orbital. The large difference in electronegativity between silicon (1.90) and carbon (2.55) also contributes to the bond's character.

Table 2: Typical Bond Parameters for the Acylsilane Moiety

ParameterTypical ValueComparison (Alkyl Ketone)
Si-C Bond Length~1.926 Å scielo.br~1.51 Å (C-C) scielo.br
C=O Bond Length~1.21 Å~1.21 Å
Si-C-O Bond Angle~116-118°~120° (C-C-O)
Si-C-C Bond Angle~120-122°~120° (C-C-C)

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. By calculating the energy of the system as reactants are converted into products, a potential energy surface can be generated. This surface reveals the lowest energy path, known as the reaction coordinate, and identifies crucial points such as transition states and intermediates. researchgate.net

A cornerstone of acylsilane chemistry is the photo-Brook rearrangement, a photochemically induced 1,2-shift of the silyl (B83357) group from the carbonyl carbon to the carbonyl oxygen. nih.govwikipedia.org This reaction proceeds through a siloxycarbene intermediate, a highly reactive species. nih.govnih.gov

Computational studies can map the potential energy surface for this rearrangement. The process begins with the absorption of UV light, promoting the acylsilane to an excited state. nih.gov Following intersystem crossing, the molecule undergoes the rearrangement via a specific transition state to form the siloxycarbene intermediate. nih.gov Quantum mechanistic calculations are essential to shed light on the mechanism, particularly when intermediates are too short-lived to be isolated or detected experimentally. nih.govacs.org The siloxycarbene can then undergo various subsequent reactions, such as insertion into O-H bonds if a protic solvent like methanol (B129727) is present. nih.gov

Other reactions of acylsilanes, such as nucleophilic additions, aldol (B89426) reactions, and radical cyclizations, can also be modeled computationally to understand their mechanisms, stereoselectivity, and the influence of catalysts or substituents. scielo.br

From the computed potential energy surface, key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate can be extracted. chemrevlett.com

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational methods can predict these barriers, explaining why certain reactions proceed under specific conditions (e.g., thermal vs. photochemical). For the Brook rearrangement, a low activation energy and a large negative entropy of activation suggest a highly ordered transition state. wikipedia.org

Table 3: Illustrative Calculated Parameters for a Representative Acylsilane Reaction (Note: These are generalized values for illustrative purposes based on typical DFT calculations for organic reactions.)

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)+15 to +25
Enthalpy of Reaction (ΔH)-20 to -40
Gibbs Free Energy of Reaction (ΔG)-25 to -45

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, providing a powerful means to verify experimental results and aid in structure elucidation. mdpi.comnih.govnih.gov These in silico techniques are becoming increasingly accurate and are a vital part of modern chemical research.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H, ¹³C, and ²⁹Si NMR spectra. For acylsilanes, calculations can confirm the characteristic downfield shift of the carbonyl carbon in ¹³C NMR, which typically appears around δ = 242 ppm. nih.govacs.org This is significantly different from the carbonyl signal in ketones (δ ≈ 200-220 ppm). The chemical shifts of protons alpha to the carbonyl group are also influenced by the silicon atom and can be accurately predicted. scielo.br

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the entire IR spectrum. A key feature for acylsilanes is the C=O stretching frequency, which is observed at a lower wavenumber (typically 1640-1660 cm⁻¹) compared to simple ketones (~1715 cm⁻¹). scielo.brresearchgate.net This shift is a direct consequence of the electronic interaction between the silicon atom and the carbonyl group, which can be explained and quantified by theoretical models. biorxiv.org

UV-Vis Spectroscopy: Acylsilanes are known for their characteristic absorption of long-wavelength UV light, which is responsible for their yellow color and photochemical reactivity. escholarship.org Time-dependent density functional theory (TDDFT) is used to calculate electronic transitions. acs.org These calculations show that the absorption band, typically observed between 350-425 nm, is due to an nσ → π* transition. nih.govacs.org This transition involves the promotion of an electron from a non-bonding (n) orbital on the oxygen and the Si-C sigma (σ) orbital to the anti-bonding π* orbital of the carbonyl group.

Table 4: Predicted Spectroscopic Data for the Trimethyl(1-oxooctyl)silane Moiety

SpectroscopyFeaturePredicted/Typical Value
¹³C NMRCarbonyl Carbon (C=O)~240-245 ppm nih.govacs.org
¹H NMRProtons on α-carbon~2.5-2.8 ppm scielo.br
IRC=O Stretch~1640-1660 cm⁻¹ scielo.brresearchgate.net
UV-Visλmax (nσ → π*)~350-425 nm nih.govacs.org

Molecular Dynamics Simulations for Understanding Reactivity and Solvent Effects

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a detailed, atomistic view of chemical processes in complex environments. researchgate.net By simulating the motion of atoms over time, MD can offer profound insights into reaction mechanisms, transition states, and the intricate role of the surrounding solvent molecules, aspects that are often difficult to probe with experimental methods alone. acs.orgeasychair.org For acylsilanes, such as Silane, trimethyl(1-oxooctyl)-, MD simulations offer a promising avenue to unravel the complexities of their reactivity, particularly for reactions like the Brook rearrangement, nucleophilic additions, and photochemical transformations.

The primary challenge in simulating chemical reactions lies in the accurate description of bond-breaking and bond-forming events, which are quantum mechanical phenomena. nih.gov Classical MD simulations, which rely on empirical force fields, are generally not capable of modeling these reactive events. nih.gov To overcome this limitation, specialized techniques such as reactive force fields and, more commonly, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govacs.orgnih.gov

Reactive Force Fields (ReaxFF)

One approach to simulate reactivity is through the use of reactive force fields, such as ReaxFF. This method allows for the dynamic formation and breaking of chemical bonds by using a bond-order formalism, where the interactions between atoms are dependent on their instantaneous environment. While ReaxFF has been successfully applied to simulate the chemistry of silicon-containing compounds, particularly in the context of materials science and surface chemistry, its application to the specific reactions of the acyl group in organosilanes in solution is less common. The development and parameterization of a ReaxFF potential for acylsilane reactions would be a significant undertaking but could provide valuable insights into reaction dynamics over longer timescales.

Hybrid QM/MM Simulations

A more prevalent and often more accurate approach for studying reaction mechanisms in solution is the use of hybrid QM/MM simulations. acs.orgnih.govdigitellinc.com In this methodology, the part of the system where the chemical reaction occurs (e.g., the acylsilane and the attacking nucleophile) is treated with a quantum mechanical method, which can accurately describe the changes in electronic structure. The rest of the system, primarily the solvent molecules, is treated with a computationally less expensive molecular mechanics force field. nih.gov This partitioning allows for the simulation of a reactive event within a large, explicit solvent environment, capturing the dynamic and specific interactions between the solute and solvent. easychair.org

For an acylsilane like Silane, trimethyl(1-oxooctyl)-, a QM/MM simulation could be set up to study a nucleophilic addition to the carbonyl group. The acylsilane and the nucleophile would constitute the QM region, while thousands of solvent molecules would make up the MM region. The simulation could then be used to calculate the free energy profile along the reaction coordinate, identifying the transition state and any intermediates. nih.gov This approach has been successfully used to elucidate the mechanisms of a wide range of organic reactions in solution. acs.org

The table below illustrates a comparison of different simulation methodologies that could be applied to study acylsilane reactivity.

Simulation Method Description Advantages for Acylsilane Studies Limitations
Classical MD Uses empirical force fields to describe atomic interactions.Computationally efficient; suitable for studying conformational dynamics and solvent structure around the non-reacting acylsilane.Cannot model bond-breaking/forming events.
Reactive MD (e.g., ReaxFF) Employs a bond-order based force field that allows for chemical reactions.Can simulate reactive events in large systems over long timescales.Requires specific and complex parameterization for the acylsilane reaction of interest; may be less accurate than QM methods.
QM/MM MD Treats the reactive core with quantum mechanics and the environment with molecular mechanics.Provides an accurate description of the electronic changes during a reaction; explicitly includes solvent effects. acs.orgnih.govComputationally demanding; the size of the QM region is limited. nih.gov

Investigating Solvent Effects

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. chemrxiv.org MD simulations are particularly well-suited for studying these effects at a molecular level. By running simulations in different explicit solvents, one can observe how solvent molecules interact with the reactants, transition state, and products. For acylsilanes, solvent polarity, hydrogen-bonding ability, and even solvent viscosity could play crucial roles in their reactivity.

For instance, in a photochemical reaction, an MD simulation could track the relaxation of the excited acylsilane molecule and how the surrounding solvent molecules rearrange to accommodate the change in electronic structure. This solvent reorganization can influence the energy of the excited state and the probability of different reaction pathways. aip.org

The following table lists several common solvents and their properties, which are important parameters in setting up and interpreting MD simulations of solvent effects on acylsilane reactivity.

Solvent Dielectric Constant (20 °C) Dipole Moment (D) Potential Role in Acylsilane Reactions
Hexane1.88~0Non-polar; would primarily have van der Waals interactions with the acylsilane.
Tetrahydrofuran (THF)7.61.75Aprotic, moderately polar; can solvate polar intermediates.
Acetonitrile37.53.92Aprotic, polar; can stabilize charged transition states or intermediates.
Methanol32.71.70Protic, polar; can act as a hydrogen-bond donor to the carbonyl oxygen, potentially activating it for nucleophilic attack.
Water80.11.85Protic, highly polar; strong hydrogen-bonding capabilities that can significantly influence reaction pathways. acs.org

Future Research Directions and Emerging Paradigms in Acylsilane Chemistry

Development of Sustainable and Green Synthetic Methodologies for Acylsilanes

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods. For acylsilanes, future research will likely prioritize the following green chemistry principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the generation of byproducts.

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemical sources.

Catalytic Reactions: Emphasizing the use of catalytic methods, which are often more efficient and generate less waste than stoichiometric reactions. Recent developments have shown the utility of copper catalysts in the formation of carbon-silicon bonds.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Safer Solvents and Auxiliaries: Investigating the use of greener solvents, such as water or ionic liquids, to replace volatile organic compounds.

Recent progress includes zinc-catalyzed synthesis of acylsilanes from carboxylic acids and a silylborane, showcasing a move towards more sustainable catalytic systems. researchgate.net

Expanding the Scope of Catalytic Transformations for Silane (B1218182), trimethyl(1-oxooctyl)-

While significant progress has been made in the synthesis of acylsilanes, expanding their catalytic transformations remains a key area of research. Future efforts will likely focus on:

Asymmetric Catalysis: Developing enantioselective catalytic methods to produce chiral organosilicon compounds, which are valuable in medicinal chemistry and materials science. The asymmetric synthesis of organofluorine compounds using acylsilanes is a notable area for future development. researchgate.netsnnu.edu.cn

Novel Bond Formations: Exploring new catalytic reactions that enable the formation of novel carbon-silicon and carbon-carbon bonds, expanding the synthetic utility of acylsilanes.

Photocatalysis: Utilizing visible light photocatalysis to drive novel transformations of acylsilanes, offering a green and efficient alternative to traditional thermal methods. researchgate.net

Recent research has highlighted the potential of transition-metal-catalyzed asymmetric hydrosilylation as an effective method for synthesizing chiral organosilicon compounds. researchgate.net

Exploration of Bio-Inspired and Biocatalytic Routes in Organosilicon Chemistry

Nature provides a rich source of inspiration for developing new chemical transformations. The application of biocatalysis in organosilicon chemistry is an emerging area with significant potential. Future research directions include:

Enzymatic Synthesis: Identifying or engineering enzymes that can catalyze the formation and transformation of acylsilanes with high selectivity and efficiency.

Whole-Cell Biotransformations: Utilizing microorganisms to perform complex chemical transformations on organosilicon substrates.

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes to achieve similar levels of performance.

This bio-inspired approach could lead to more sustainable and selective methods for the synthesis of complex organosilicon molecules.

Advanced Applications in Fine Chemical Production and Materials Science

Acylsilanes are valuable intermediates in the synthesis of a wide range of organic molecules and materials. researchgate.net Future research will continue to explore their applications in:

Pharmaceuticals and Agrochemicals: The unique properties of organosilicon compounds make them attractive for the development of new drugs and crop protection agents. researchgate.netchemrxiv.org

Polymers and Materials Science: Acylsilanes can serve as precursors to silicon-containing polymers with unique thermal, mechanical, and electronic properties. chemrxiv.org Their use in sealants, adhesives, and coatings is already well-established. chemrxiv.org

Organic Electronics: The development of novel organosilicon materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The versatility of acylsilanes positions them as key building blocks for the next generation of advanced materials and fine chemicals. rsc.org

Integration of Predictive Modeling and Machine Learning for Acylsilane Research

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. nih.gov In the context of acylsilane chemistry, these approaches can be used to:

Predict Reaction Outcomes: Develop predictive models that can accurately forecast the products and yields of new reactions involving acylsilanes.

Design Novel Catalysts: Use computational screening to identify promising new catalysts for acylsilane transformations.

Elucidate Reaction Mechanisms: Employ quantum chemical calculations to gain a deeper understanding of the mechanisms of known and novel reactions. nih.gov

The integration of these in silico methods with experimental work has the potential to accelerate the pace of discovery and innovation in acylsilane chemistry.

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